2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-23-17(13-18(24-14)25-11-4-5-12-25)21-9-10-22-20(26)15-7-6-8-16(27-2)19(15)28-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKZSNKLUWSAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C19H25N3O3
- Molecular Weight : 345.42 g/mol
- IUPAC Name : 2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Structural Features
The compound features:
- Two methoxy groups at the 2 and 3 positions of the benzene ring.
- A pyrimidine moiety linked to a pyrrolidine ring, which may contribute to its biological activity.
Research indicates that the compound interacts with specific biological targets, primarily through inhibition of key enzymes or receptors involved in disease pathways. The presence of the pyrimidine and pyrrolidine rings suggests potential interactions with kinase pathways, which are crucial in cancer biology.
Anticancer Activity
Several studies have reported on the anticancer properties of similar compounds. For instance:
- In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 5.0 | Apoptosis |
| Compound B | MCF7 (Breast) | 3.0 | Cell Cycle Arrest |
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging data indicate that the compound could exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a closely related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with an associated increase in apoptotic markers.
Study 2: Antimicrobial Testing
In another study, derivatives were tested for antimicrobial activity against clinical isolates. The results showed promising activity against multi-drug resistant strains, highlighting the potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Structural Differences and Implications
Benzamide Substitutions
- The 2,3-dimethoxy groups in the target compound contrast with 2,6-dichloro substituents in EGFR inhibitors . Methoxy groups improve aqueous solubility, whereas chloro groups enhance lipophilicity and target binding via halogen bonds.
Pyrimidine Modifications
- The pyrrolidin-1-yl group in the target compound replaces 4-hydroxypiperidin-1-yl or hydroxypropan-2-ylamino moieties in EGFR inhibitors . Pyrrolidine’s smaller ring size and lack of hydroxyl groups may reduce steric hindrance, favoring binding to compact active sites.
- Methyl substitution at pyrimidine position 2 is conserved across analogs, suggesting a role in stabilizing hydrophobic interactions.
Pharmacokinetic Considerations
- Molecular Weight : The target compound (~428.5 g/mol) falls within the acceptable range for oral bioavailability, similar to EGFR inhibitors (~447–478 g/mol) .
- LogP : Predicted LogP values (estimated via fragment-based methods) suggest moderate lipophilicity for the target compound (LogP ~2.5), compared to higher LogP (>3.0) for dichloro-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
